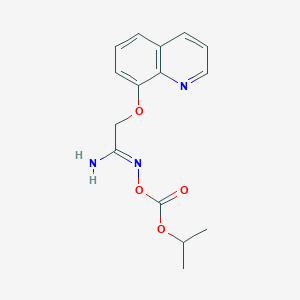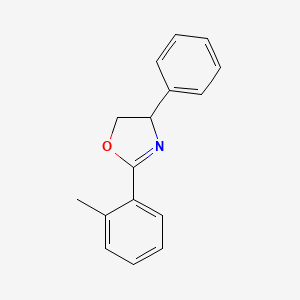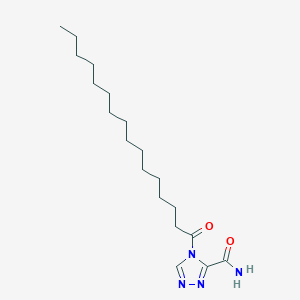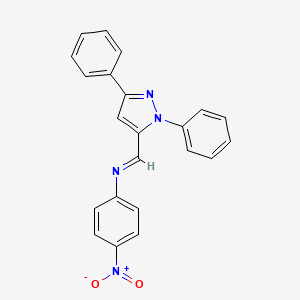![molecular formula C14H20N2O4S B12882050 N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide CAS No. 13621-75-5](/img/structure/B12882050.png)
N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide: is a chemical compound with the molecular formula C₁₄H₂₀N₂O₄S and a molecular weight of 312.38 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring and a benzenesulfonamide group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide typically involves the following steps :
Formation of the Oxazolidinone Ring: The oxazolidinone ring is synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets . The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action results in the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide
- N-Methyl-N-(3-(2-oxo-1,3-oxazolidin-3-yl)propyl)benzenesulfonamide
Uniqueness
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This compound’s structure allows for various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
13621-75-5 |
|---|---|
Fórmula molecular |
C14H20N2O4S |
Peso molecular |
312.39 g/mol |
Nombre IUPAC |
N,4-dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O4S/c1-12-4-6-13(7-5-12)21(18,19)15(2)8-3-9-16-10-11-20-14(16)17/h4-7H,3,8-11H2,1-2H3 |
Clave InChI |
JNEHFIIETOHOAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCN2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)


![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)







![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
